2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Description
Structural Classification Within Heterocyclic Chemistry
2-(Chloromethyl)-triazolo[1,5-a]pyrazine belongs to the class of nitrogen-rich fused heterocycles, combining a triazole and pyrazine ring system. The core structure features a triazolo[1,5-a]pyrazine scaffold, where the triazole ring (a five-membered ring with three nitrogen atoms) is fused to a pyrazine ring (a six-membered diazine). The chloromethyl (-CH2Cl) substituent at the 2-position introduces both steric and electronic modifications to this bicyclic system.
The IUPAC name derives from the fusion pattern: the triazole is designated as the primary ring, with the pyrazine acting as the fused component. This classification aligns with analogous compounds such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, which shares the same fused backbone but differs in substituent placement. Table 1 highlights key structural features of related triazolopyrazines.
Table 1: Structural Comparison of Triazolopyrazine Derivatives
The chloromethyl group’s electronegativity and leaving-group potential distinguish this compound from other derivatives, enabling diverse reactivity in synthetic applications.
Historical Context of Triazolopyrazine Derivatives in Medicinal Chemistry
Triazolopyrazines emerged as pharmacophores in the late 2000s, with patents such as WO2009047514A1 (2008) disclosing triazolo compounds for therapeutic use. Early work focused on their kinase inhibitory properties, particularly against c-Met, a receptor tyrosine kinase implicated in cancer progression. For example, HUE025504T2 (2010) detailed triazolopyrazine derivatives as c-Met inhibitors, highlighting their potential in oncology.
The scaffold’s versatility is evident in antibacterial applications. Recent syntheses, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives, demonstrate broad-spectrum activity against Gram-positive pathogens. These developments underscore the triazolopyrazine core’s adaptability to substituent-driven functionalization, a strategy leveraged in optimizing drug-like properties.
Significance of Chloromethyl Substitution in Nitrogen-Containing Heterocycles
The chloromethyl group confers unique physicochemical and reactive characteristics to the triazolopyrazine system. Chlorine’s electron-withdrawing nature polarizes the C-Cl bond, facilitating nucleophilic substitution reactions. This reactivity is exploited in medicinal chemistry to anchor secondary functional groups, such as amines or sulfonamides, enhancing target affinity.
For instance, intermediates like N-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide (III) are critical in synthesizing triazolopyrazine derivatives, where the chloromethyl group acts as a linchpin for further derivatization. Table 2 compares substituent effects on triazolopyrazine bioactivity.
Table 2: Impact of Substituents on Triazolopyrazine Derivatives
The chloromethyl variant’s synthetic utility is further evidenced in commercial availability, with Fisher Scientific listing analogs like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride as research reagents. This substituent’s balance of reactivity and stability positions it as a cornerstone in heterocyclic drug discovery.
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3H2 |
InChI Key |
IGIZLRCKBWULPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCl)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate triazole and pyrazine precursors. One common method involves the chloromethylation of [1,2,4]triazolo[1,5-a]pyrazine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substituted triazolo[1,5-a]pyrazines with various functional groups depending on the nucleophile used.
- Carboxylic acids or alcohols from oxidation and reduction reactions .
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated that compounds related to 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine exhibit significant anticancer activities. For instance, derivatives have shown potent inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) with IC50 values in the low micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Anti-inflammatory and Antioxidant Activities
Research indicates that triazolo-pyrazine derivatives can also possess anti-inflammatory and antioxidant properties. Certain compounds have been shown to reduce inflammation in animal models and exhibit radical scavenging activity. These effects are attributed to their ability to modulate oxidative stress pathways and inflammatory mediators .
c-Met and VEGFR-2 Inhibitors
The compound has been investigated for its potential as a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in cancer therapy. Studies have identified specific derivatives that demonstrate low nanomolar inhibition against these kinases, indicating their potential as effective anticancer agents .
Potential for Neurological Disorders
Beyond oncology, there is emerging interest in the application of triazolo-pyrazines for treating neurological disorders. Some derivatives have shown promise in modulating pathways associated with Huntington’s disease and other neurodegenerative conditions. This is supported by structure-activity relationship studies that highlight the importance of substituent variations on biological activity .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of [1,2,4]triazolo-pyrazine derivatives for their anticancer properties against multiple cell lines. The most promising compound exhibited an IC50 value of 0.98 µM against A549 cells and was found to induce apoptosis through mitochondrial pathways. This research underscores the therapeutic potential of these compounds in developing new cancer treatments .
Case Study 2: Anti-inflammatory Effects
In a separate investigation focusing on anti-inflammatory activity, specific triazolo-pyrazine derivatives were tested in carrageenan-induced inflammation models in rats. The results demonstrated significant reductions in inflammation markers, highlighting their potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine largely depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methyl vs. Phenoxy: Chlorine substituents (e.g., at C3/C8) enhance electrophilicity and binding to hydrophobic pockets, while methyl groups (e.g., C2) improve metabolic stability. Phenoxy groups (e.g., C8) introduce steric bulk and π-π interactions .
- Synthetic Complexity : Multi-step syntheses (e.g., 3,8-dichloro analog) often require careful optimization to minimize byproducts , whereas simpler derivatives (e.g., 6-chloro-2-methyl) are commercially accessible .
Pharmacological and Functional Comparison
Key Observations :
- Adenosine Receptor Targeting: Piperazine derivatives (e.g., ) show superior potency and oral bioavailability compared to chloromethyl analogs, likely due to enhanced solubility and receptor interactions.
- Antimicrobial Applications : 6-Chloro-2-methyl derivatives serve as precursors for thiazole-containing antimicrobial agents, demonstrating the scaffold’s versatility .
- Enzyme Inhibition : Substitution patterns (e.g., cyclopentyl-imidazole groups) in PDE10 inhibitors highlight the importance of hydrophobic substituents for enzyme binding .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|---|
| 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | 168.58 | 1.2 | ~10 (DMSO) | Sensitive to hydrolysis (-CH₂Cl) |
| 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine | 178.00 | 1.8 | ~5 (DMSO) | Stable under inert conditions |
| 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine | 168.58 | 1.5 | ~15 (DMSO) | Commercial storage at 2–8°C |
Key Observations :
Biological Activity
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a larger class of triazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , and it contains six carbon atoms, four nitrogen atoms, five hydrogen atoms, and one chlorine atom. The compound's structure allows for various interactions with biological targets due to the presence of the triazole ring and the chloromethyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively. A notable study demonstrated that certain triazolo derivatives exhibited stronger cytotoxic effects than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism involved apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | < 10 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | < 10 | Inhibition of NF-κB; promotes p53 |
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. For example, derivatives have shown significant activity against various pathogenic bacteria. Compounds derived from triazoles were tested against bacterial strains and demonstrated promising results comparable to standard antibiotics .
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid under controlled conditions.
Case Studies
Several case studies have documented the biological activities of triazole derivatives:
- Anticancer Evaluation : A series of synthesized triazolo compounds were evaluated for their antiproliferative effects on various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range against multiple cancer types .
- Mechanistic Studies : Investigations into the mechanisms revealed that some derivatives could induce autophagy alongside apoptosis in cancer cells, suggesting a dual action that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
